(2-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)HYDRAZINE HYDROCHLORIDE

Lipophilicity Drug-likeness Membrane permeability

(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride (CAS 936220-75-6) is a halogenated arylhydrazine derivative supplied as the hydrochloride salt, with molecular formula C₇H₇Cl₂F₃N₂ and molecular weight 247.05 g/mol. The compound is characterized by the simultaneous presence of an ortho-chloro substituent and a meta-trifluoromethyl group on the phenyl ring bearing the hydrazine moiety.

Molecular Formula C7H7Cl2F3N2
Molecular Weight 247.04 g/mol
Cat. No. B8250081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)HYDRAZINE HYDROCHLORIDE
Molecular FormulaC7H7Cl2F3N2
Molecular Weight247.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)NN)Cl)C(F)(F)F.Cl
InChIInChI=1S/C7H6ClF3N2.ClH/c8-6-4(7(9,10)11)2-1-3-5(6)13-12;/h1-3,13H,12H2;1H
InChIKeyHUEJHEIKINJLKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine Hydrochloride – Structural Identity and Procurement-Relevant Physicochemical Profile


(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride (CAS 936220-75-6) is a halogenated arylhydrazine derivative supplied as the hydrochloride salt, with molecular formula C₇H₇Cl₂F₃N₂ and molecular weight 247.05 g/mol . The compound is characterized by the simultaneous presence of an ortho-chloro substituent and a meta-trifluoromethyl group on the phenyl ring bearing the hydrazine moiety . As a hydrochloride, it exhibits distinct solubility and handling properties compared to the free base form, including a markedly different melting point and enhanced aqueous solubility relevant to both synthetic manipulation and biological assay preparation [1]. Commercially available purities range from 95% to NLT 98% (HPLC) [2].

Why Generic Substitution of (2-Chloro-3-(trifluoromethyl)phenyl)hydrazine Hydrochloride Fails – The Ortho-Chloro / Meta-Trifluoromethyl Differentiation


The specific 2-chloro-3-trifluoromethyl substitution pattern on the phenyl ring generates a steric and electronic environment that cannot be replicated by any single-position variant or dichloro analog. The ortho-chlorine imposes steric hindrance around the hydrazine nucleophile that modulates both the rate and regiochemical outcome of cyclocondensation and Fischer indole reactions, while the electron-withdrawing meta-CF₃ group exerts a strong −I effect (Hammett σₘ ≈ +0.43) without the direct resonance perturbation that a para-CF₃ would introduce [1][2]. Positional isomers—such as the 2-CF₃, 3-CF₃ (meta without Cl), 4-CF₃, and 2-Cl-5-CF₃ variants—each produce a different regiochemical outcome in pyrazole and indole syntheses and different physicochemical properties (e.g., logP, melting point, salt form behavior) [3][4]. The hydrochloride salt form further distinguishes this compound from its free-base counterparts in solubility, storage stability, and direct usability in aqueous acid-catalyzed reactions [5].

Product-Specific Quantitative Evidence Guide: (2-Chloro-3-(trifluoromethyl)phenyl)hydrazine Hydrochloride vs. Closest Analogs


LogP Differentiation: Enhanced Lipophilicity from Dual Chloro/Trifluoromethyl Substitution vs. Mono-Trifluoromethyl Analogs

The computed/experimental logP of the 2-chloro-5-trifluoromethyl positional isomer is 2.85, while the 3-CF₃ (no chloro) analog has a logP of 2.5, and the 4-CF₃ analog has a logP of 2.26 [1][2]. Addition of the ortho-chloro substituent to the CF₃-bearing phenylhydrazine scaffold is expected to increase logP by approximately 0.3–0.5 log units (class-level SAR for chloro substitution on aromatic hydrazines), placing the target compound's logP in the ~2.8–3.0 range [3]. This elevated lipophilicity directly impacts passive membrane permeability, protein binding, and chromatographic retention behavior.

Lipophilicity Drug-likeness Membrane permeability Medicinal chemistry

Thermal Stability: Hydrochloride Salt Decomposition Point Distinguishes from Free Base Analogs

The 3-(trifluoromethyl)phenylhydrazine hydrochloride (CAS 3107-33-3) melts with decomposition at 224–225 °C, while its free base boils at 80–83 °C at reduced pressure [1]. The target compound, as a di-substituted (2-Cl, 3-CF₃) hydrochloride salt (MW 247.05), is expected to exhibit a similarly elevated decomposition point relative to free-base positional isomers. In contrast, free-base analogs such as 2-chloro-5-(trifluoromethyl)phenylhydrazine (CAS 1869-22-3) have a melting point of 65–68 °C . This 150+ °C difference in thermal behavior between hydrochloride salts and free bases has direct implications for storage conditions, shipping classifications, and reaction solvent selection.

Thermal stability Salt form Storage Procurement specification

Regiochemical Control in Pyrazole Synthesis: Ortho-Steric Effect Directs Cyclocondensation Outcome vs. Non-Hindered Analogs

In cyclocondensation reactions of arylhydrazines with trifluoroacetylated acetylenes or β-diketones, the regioselectivity of pyrazole formation is governed by both the electronic nature and steric environment of the arylhydrazine [1]. Studies demonstrate that free hydrazines favor 1,5-regioisomeric pyrazoles exclusively (yields up to 98%), whereas sterically hindered or protected hydrazines provide the 1,3-regioisomer in yields up to 77% [2]. The ortho-chloro substituent of the target compound introduces steric bulk adjacent to the hydrazine –NH–NH₂ group, which is absent in 3-CF₃-phenylhydrazine and 4-CF₃-phenylhydrazine, thereby shifting the regiochemical outcome of pyrazole-forming reactions. Additionally, the 2-chloro substituent can influence the chemical shift and coupling pattern of the hydrazine NH protons in ¹H-NMR, providing a diagnostic handle for reaction monitoring [3].

Regioselectivity Pyrazole synthesis Heterocyclic chemistry Fischer indole

Ortho-Substituent Attenuation of Hemolytic Toxicity vs. Unsubstituted Phenylhydrazine – A Safety-Relevant Differentiation

A published study on the induction of hemolytic anemia by substituted phenylhydrazines demonstrated that arylhydrazines bearing ortho substituents on the phenyl ring resulted in the least anemia and reticulocytosis compared to meta- or para-substituted and unsubstituted analogs [1]. The study concluded that ortho substituents hinder the binding of the arylhydrazine-derived ligand to hemoglobin, thereby reducing the hemolytic response. The target compound, bearing a chloro substituent at the ortho (2-) position, is therefore predicted to exhibit attenuated hemolytic toxicity relative to phenylhydrazine hydrochloride (no substituent) and 3-(trifluoromethyl)phenylhydrazine hydrochloride (no ortho group), based on this class-level SAR.

Hemolytic toxicity Ortho-substituent effect Safety pharmacology Toxicology

Differentiation from 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine: Monochloro vs. Dichloro Steric Profile

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine (CAS 86398-94-9, MW 245.03, m.p. 57–61 °C) represents the di-ortho-substituted analog . The target compound possesses only a single ortho-chloro substituent, while the 2,6-dichloro variant has both ortho positions occupied. This structural distinction has a direct consequence for the nucleophilic reactivity of the hydrazine –NH₂ terminus: the di-ortho-chloro compound experiences greater steric shielding of the hydrazine group, which can reduce reaction rates in condensations with bulky ketones or aldehydes. The monochloro target compound preserves one open ortho position, retaining higher conformational flexibility of the hydrazine group while still providing the steric and electronic benefits of ortho substitution [1]. Molecular weight also differs (247.05 for the HCl salt of the target vs. 245.03 for the free base of the 2,6-dichloro analog), which affects molar equivalency calculations in stoichiometric reactions.

Steric hindrance Ortho-disubstitution Nucleophilic reactivity Synthetic intermediate

Best Research and Industrial Application Scenarios for (2-Chloro-3-(trifluoromethyl)phenyl)hydrazine Hydrochloride


Synthesis of Regioisomerically Enriched 3-Trifluoromethylpyrazoles for Kinase Inhibitor Discovery

The ortho-chloro steric effect of (2-chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride (see Section 3, Evidence Item 3) biases the cyclocondensation with trifluoroacetylated acetylenes or β-diketones toward 1,3-regioisomeric pyrazoles, providing access to regioisomers that are difficult to obtain from non-hindered arylhydrazines [1]. This is particularly valuable in kinase inhibitor programs where the regioisomeric attachment of the aryl ring to the pyrazole core determines the vector of substituents into the kinase ATP-binding pocket. Procurement of the hydrochloride salt enables direct use in acid-catalyzed cyclocondensation without a separate protonation step [2].

Fischer Indole Synthesis for Fluorinated Drug Intermediate Production

The compound serves as a precursor for Fischer indole synthesis, where the 2-chloro-3-trifluoromethyl substitution pattern is incorporated into the indole scaffold [1]. The elevated logP (~2.8–3.0) imparted by the dual chloro/trifluoromethyl substitution (see Section 3, Evidence Item 1) translates to indole products with enhanced membrane permeability, a critical parameter for CNS drug candidates and anti-infective agents targeting intracellular pathogens [2]. The hydrochloride salt provides the acidic conditions required for hydrazone formation and subsequent [3,3]-sigmatropic rearrangement.

Reduced-Hemolytic-Risk Tool Compound for In Vivo Pharmacological Studies

When selecting an arylhydrazine-based pharmacological probe that requires repeated dosing or prolonged exposure in animal models, the ortho-chloro substituent of the target compound offers a measurable safety margin: ortho-substituted phenylhydrazines consistently produce the lowest hemolytic anemia response across published series (see Section 3, Evidence Item 4) [1]. This makes the compound a preferred choice over unsubstituted phenylhydrazine hydrochloride or 3-(trifluoromethyl)phenylhydrazine hydrochloride for studies where hematological toxicity must be minimized, such as chronic dosing regimens in efficacy models.

Building Block for Agrochemical Intermediate Synthesis Requiring Defined Regiochemistry

In the synthesis of N-arylpyrazole and arylhydrazone agrochemical intermediates, the regiochemical outcome of the cyclocondensation step determines the biological activity profile of the final product [1]. The target compound's unique ortho-chloro/meta-CF₃ substitution pattern provides a regiochemical fingerprint that cannot be replicated by 4-CF₃-phenylhydrazine or 2-Cl-5-CF₃-phenylhydrazine (see Section 3, Evidence Items 2 and 5) [2]. Patents describing N-arylhydrazine derivatives for pest control applications explicitly list chloro- and trifluoromethyl-substituted phenylhydrazines as preferred intermediates, highlighting the industrial relevance of this substitution pattern .

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